molecular formula C20H23Cl2N3O4S B296963 N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide

N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide

Cat. No. B296963
M. Wt: 472.4 g/mol
InChI Key: QNCFUBPPLFQBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in the growth and proliferation of cancer cells.

Mechanism of Action

N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide works by binding to the active site of protein kinases and preventing their activity. By inhibiting these enzymes, N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide can block the signaling pathways that are involved in the growth and survival of cancer cells. This leads to a reduction in cancer cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide has been shown to have a range of biochemical and physiological effects in preclinical studies. These include inhibition of B-cell receptor signaling, suppression of cytokine production, and induction of apoptosis in cancer cells. N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of protein kinases, which minimizes off-target effects. It also has good solubility and stability, which makes it easy to work with in vitro and in vivo experiments. However, one limitation of N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are still unknown.

Future Directions

There are several potential future directions for research on N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide. One area of interest is the development of combination therapies that incorporate N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide with other cancer treatments, such as chemotherapy or immunotherapy. Another area of focus is the identification of biomarkers that can predict the response to N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide treatment in different types of cancer. Additionally, further studies are needed to investigate the safety and efficacy of N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide in clinical trials, with the ultimate goal of developing a new cancer treatment option for patients.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide involves several steps, including the preparation of the starting materials and the reaction conditions. The exact details of the synthesis method are proprietary and have not been disclosed by the manufacturer.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide has been the subject of numerous scientific studies, which have investigated its potential as a cancer treatment. In preclinical studies, N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide has demonstrated potent inhibitory activity against several protein kinases, including BTK, FLT3, and ITK. These enzymes are known to play a key role in the development and progression of various types of cancer.

properties

Molecular Formula

C20H23Cl2N3O4S

Molecular Weight

472.4 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide

InChI

InChI=1S/C20H23Cl2N3O4S/c1-29-19-7-6-17(13-18(19)22)25(30(2,27)28)14-20(26)24-10-8-23(9-11-24)16-5-3-4-15(21)12-16/h3-7,12-13H,8-11,14H2,1-2H3

InChI Key

QNCFUBPPLFQBKJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)C)Cl

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)C)Cl

Origin of Product

United States

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